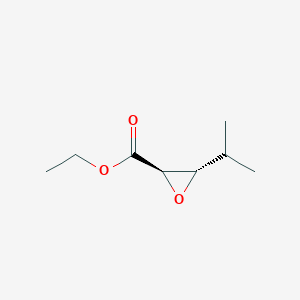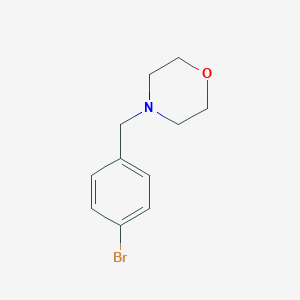
4-(4-溴苄基)吗啉
概述
描述
“4-(4-Bromobenzyl)morpholine” is a chemical compound with the empirical formula C11H14BrNO . It has a molecular weight of 256.14 .
Synthesis Analysis
The synthesis of morpholines, including “4-(4-Bromobenzyl)morpholine”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis
The molecular structure of “4-(4-Bromobenzyl)morpholine” is represented by the SMILES stringBrC1=CC=C(CN2CCOCC2)C=C1 .
科学研究应用
抗菌应用: 由Aziz‐ur‐Rehman等人(2016年)进行的研究合成了4-(2-氨基乙基)吗啉的衍生物,包括涉及4-溴苄基的化合物。这些化合物对几株革兰氏阴性细菌表现出良好的抑制作用,突显了它们在抗菌研究中的潜力。
抗微生物和抗氧化活性: Menteşe等人(2015年)的研究调查了4-(4-溴苄基)吗啉的衍生物对α-葡萄糖苷酶抑制、抗微生物和抗氧化性能。这些化合物显示出显著的活性,特别是对革兰氏阳性和阴性细菌,以及显著的抗氧化能力。
化疗潜力: Al-Mutairi et al. (2021)的研究分析了与4-(4-溴苄基)吗啉相关的化合物的晶体结构,并建议它们作为化疗药物的潜力。这些化合物显示出在靶向人类鞘氨醇激酶1(与癌症相关的靶标)方面的潜力。
制药中间体的合成: 罗玲艳等人(2011年)讨论了从溴苯起始合成抗凝血剂利伐沙班的关键中间体4-(4-氨基苯基)-3-吗啉酮的合成。这个过程突显了4-(4-溴苄基)吗啉衍生物在合成重要药物中的作用 (Luo Lingyan et al., 2011)。
对COVID-19蛋白酶的抑制活性: Jovanovic et al. (2021)的研究评估了4-(4-溴苄基)吗啉的衍生物对SARS-CoV-2蛋白酶的抑制活性。他们发现了显著的抑制效力,表明在COVID-19治疗中的潜在应用。
合成新化合物: 例如D’hooghe等人(2006年)合成的新化合物,显示了4-(4-溴苄基)吗啉衍生物在为化学和生物学各种应用创造新的化学实体中的作用。
在激酶抑制中的作用: Hobbs等人(2019年)描述了吗啉衍生物在PI3K和PIKKs抑制中的应用,这是癌症研究中的重要靶标。这项研究强调了这类化合物在新治疗剂的开发中的相关性 (Hobbs et al., 2019)。
安全和危害
属性
IUPAC Name |
4-[(4-bromophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJZFQQTDGVBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354817 | |
| Record name | 4-(4-bromobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobenzyl)morpholine | |
CAS RN |
132833-51-3 | |
| Record name | 4-(4-bromobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132833-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
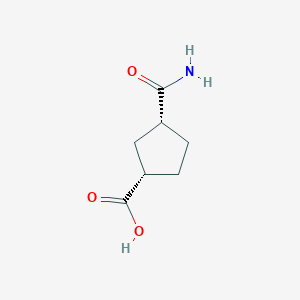
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
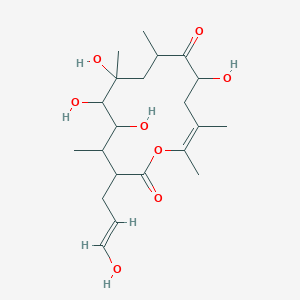
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
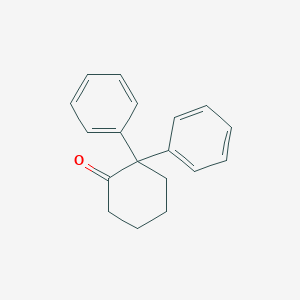
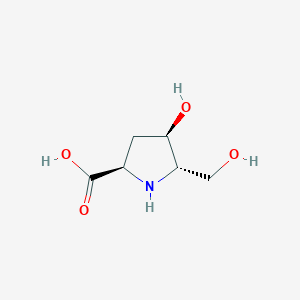
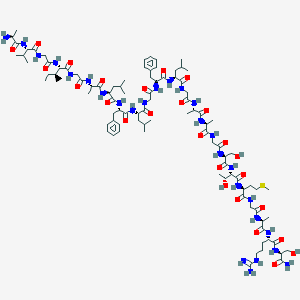
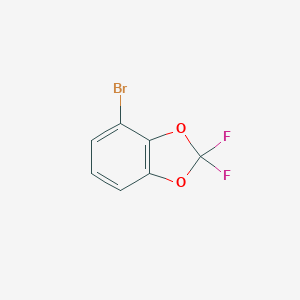
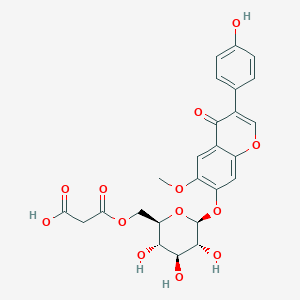
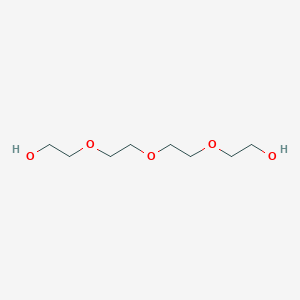
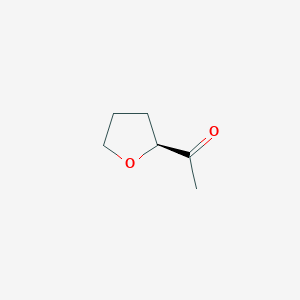
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
